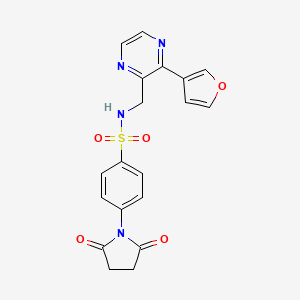
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or benzylidene compounds. These processes can include reactions with hydrazinobenzenesulfonamide or various N-nucleophiles, leading to a range of substituted products with potential bioactivity. Compounds synthesized this way have been explored for their cytotoxicity and potential as enzyme inhibitors (Gul et al., 2016).
Molecular Structure Analysis
Molecular structure elucidation of benzenesulfonamide derivatives often involves spectroscopic methods such as IR, MS, NMR, and sometimes X-ray crystallography. The crystal structure of these compounds can reveal interesting features such as π–π interactions and hydrogen-bonding interactions, leading to a three-dimensional network that is crucial for understanding their reactivity and interaction with biological targets (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions, reflecting their rich chemistry and potential for generating diverse bioactive molecules. For example, the reaction pathways can include 1,2-alkynyl migration onto a gold carbenoid, a process that enriches the gold carbenoid chemistry and allows for the synthesis of complex molecules (Wang et al., 2014).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and stability, are essential for their application in various fields. These properties can be influenced by the compound's structure, particularly the substituents on the benzene ring and the nature of the sulfonamide group. Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are useful for predicting these properties and understanding the molecule's behavior in different environments (Elangovan et al., 2021).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A key application involves the synthesis of new chemical entities. For instance, Farag et al. (2011) demonstrated the versatility of certain compounds as building blocks for creating new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moieties. This research highlights the compound's role in generating diverse molecular frameworks, which could be foundational in developing new drugs or materials (Farag et al., 2011).
Anticancer Activity
Another significant application is in the exploration of anticancer properties. Ghorab et al. (2014) synthesized a series of sulfonamides bearing pyrazole, pyrimidine, and pyridine moieties, which were evaluated for their anticancer activity against the human tumor breast cell line (MCF7), showing promising results. Such studies contribute to identifying potential anticancer agents, underscoring the importance of this compound in medicinal chemistry (Ghorab et al., 2014).
Antimicrobial Potential
Research by Chandak et al. (2013) focused on the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. Their work demonstrated the synthesis of a library of compounds evaluated for in vitro antibacterial and antifungal activities, showcasing the compound's utility in discovering new antimicrobial agents (Chandak et al., 2013).
Bioactivity and Carbonic Anhydrase Inhibition
Investigations into bioactivity, such as the study by Ghorab et al. (2014) on novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, revealed potent inhibition of human carbonic anhydrase isoforms, which are relevant targets in cancer and glaucoma therapy. These findings suggest the compound's role in the development of selective enzyme inhibitors (Ghorab et al., 2014).
Heterocyclic Compound Applications
The compound's application extends to the synthesis and evaluation of heterocyclic compounds, as illustrated by studies focusing on their antioxidative activities. These compounds, found in coffee volatiles produced by the Maillard reaction, have been examined for their potential health benefits, highlighting the broad applicability of the compound in food chemistry and nutrition (Yanagimoto et al., 2002).
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-17-5-6-18(25)23(17)14-1-3-15(4-2-14)29(26,27)22-11-16-19(21-9-8-20-16)13-7-10-28-12-13/h1-4,7-10,12,22H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQMPKRZZUDWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

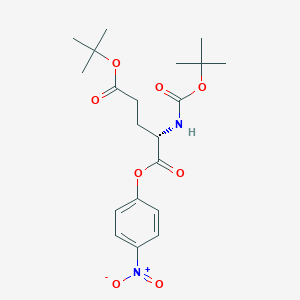
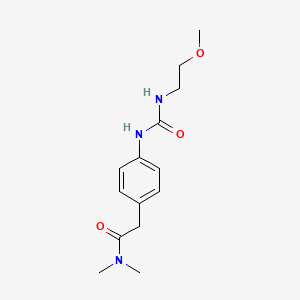

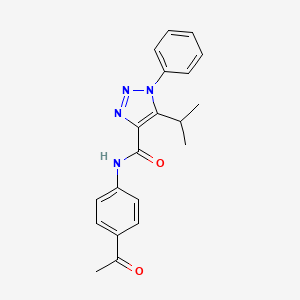
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

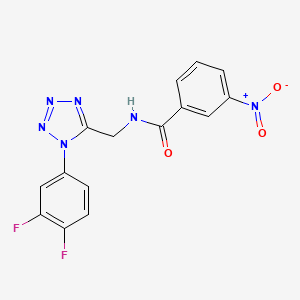
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
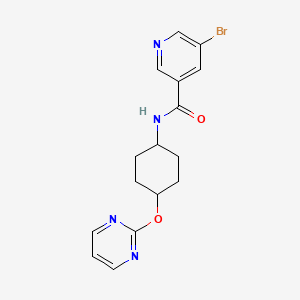
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)